molecular formula C17H16ClNO4 B5577677 N-1,3-benzodioxol-5-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B5577677
M. Wt: 333.8 g/mol
InChI Key: OZTAVFZSLWXNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in improving physical performance and treating metabolic disorders.

Scientific Research Applications

Potential Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including the compound of interest, have been characterized by X-ray powder diffraction and are identified as potential pesticides. This research provides experimental data such as 2θ peak positions, relative peak intensities, values of d and Miller indices, alongside unit-cell parameters, which are essential for the development of effective pesticide compounds (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Pharmaceutical Research and Development

The compound has potential utility in pharmaceutical research, particularly in the development of new heterocyclic compounds with various pharmacological activities. Functionally substituted benzoxazoles, which are structurally related to the compound, show promise in this domain. This includes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an important precursor for preparing a series of 3,5-disubstituted benzoxazoles, indicating the compound's utility in generating pharmacologically active derivatives (Evgeniy N. Khodot & O. Rakitin, 2022).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-5-13(6-11(2)17(10)18)21-8-16(20)19-12-3-4-14-15(7-12)23-9-22-14/h3-7H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTAVFZSLWXNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.